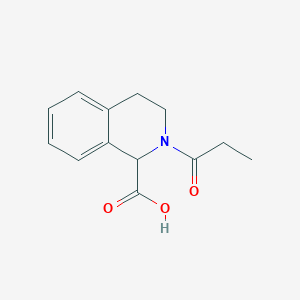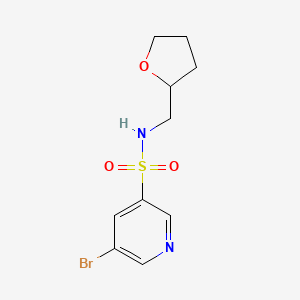
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, commonly known as IDQ, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. IDQ is a heterocyclic compound that belongs to the isoquinoline family and contains a carboxylic acid group, making it a versatile molecule for various research applications.
作用机制
The mechanism of action of IDQ involves the chelation of metal ions through the carboxylic acid and nitrogen atoms in the isoquinoline ring. This results in a change in the fluorescence properties of IDQ, which can be measured and used to quantify the amount of metal ions present in a sample.
Biochemical and Physiological Effects:
IDQ has been shown to have minimal toxicity and does not interfere with normal cellular processes. Its ability to selectively bind to metal ions makes it a valuable tool for studying metal ion transport and metabolism in living organisms. Additionally, IDQ has been used to investigate the role of metal ions in various diseases, such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of IDQ is its selectivity for metal ions, which allows for accurate detection and quantification of metal ions in biological samples. Additionally, IDQ is stable and can be easily synthesized in large quantities. However, one limitation of IDQ is its sensitivity to pH and temperature, which can affect its fluorescence properties and accuracy of metal ion detection.
未来方向
There are several future directions for IDQ research, including the development of new derivatives with enhanced selectivity for specific metal ions, as well as the application of IDQ in imaging techniques for visualizing metal ion distribution in living organisms. Additionally, IDQ could be used to study the role of metal ions in other diseases, such as cancer and diabetes. Overall, IDQ has the potential to be a valuable tool for advancing our understanding of metal ion biology and its implications in various diseases.
合成方法
IDQ can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction with hydrogen gas and palladium on carbon catalyst. The resulting intermediate is then reacted with sodium methoxide to yield the final product, IDQ.
科学研究应用
IDQ has been widely used in scientific research as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. Its unique structure allows for selective binding to metal ions, making it a valuable tool for studying metal ion homeostasis and metabolism in living organisms.
属性
IUPAC Name |
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-11(15)14-8-7-9-5-3-4-6-10(9)12(14)13(16)17/h3-6,12H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVWBUDPSGZDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)

![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)

![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
